1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

Description

Properties

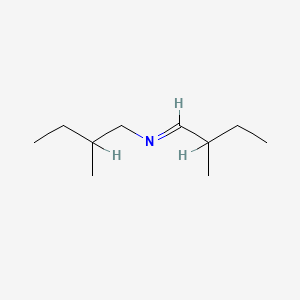

IUPAC Name |

2-methyl-N-(2-methylbutyl)butan-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-5-9(3)7-11-8-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGDBHQTAMAGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN=CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334669 | |

| Record name | 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54518-97-7 | |

| Record name | 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The compound is synthesized by the condensation of 2-methylbutanal (an aldehyde) with 2-methylbutylamine (a primary amine). This reaction forms the imine functional group (C=N), characteristic of Schiff bases, by eliminating water under controlled conditions.

- Reaction Type: Schiff base formation (imine synthesis)

- Reactants: 2-methylbutanal + 2-methylbutylamine

- Product: 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

Detailed Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mixing Reactants | Equimolar amounts of 2-methylbutanal and 2-methylbutylamine are combined | Stoichiometric balance is critical for optimal yield |

| 2 | Catalysis | Acidic or basic catalyst is added (e.g., trace acid like p-toluenesulfonic acid or base like sodium hydroxide) | Catalyst facilitates dehydration and imine bond formation |

| 3 | Reaction Environment | Typically performed under reflux at moderate temperatures (50–80 °C) | Temperature optimized to drive reaction without decomposition |

| 4 | Water Removal | Continuous removal of water formed during reaction (e.g., using a Dean-Stark apparatus or molecular sieves) | Drives equilibrium toward imine formation |

| 5 | Purification | Product purified by distillation or recrystallization | Ensures high purity for research or industrial use |

Reaction Mechanism Summary

- The primary amine attacks the carbonyl carbon of the aldehyde forming a carbinolamine intermediate.

- This intermediate undergoes dehydration (loss of water) facilitated by acid/base catalysis.

- The resultant imine (C=N) bond forms the target compound.

Industrial Scale Considerations

- The same synthetic route is scaled up with careful control of temperature, pressure, and catalyst concentration.

- Continuous monitoring ensures product consistency and high purity.

- Large-scale water removal systems and inert atmosphere may be employed to prevent side reactions.

Analytical Monitoring of Synthesis

- FT-IR Spectroscopy: Monitoring the appearance of the imine C=N stretch around 1640 cm⁻¹ confirms bond formation.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm product identity and purity by retention time and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical environment consistent with the imine structure.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value | Effect on Synthesis |

|---|---|---|

| Molar ratio (aldehyde:amine) | 1:1 | Stoichiometric balance for maximum yield |

| Catalyst type | Acidic (p-TsOH) or Basic (NaOH) | Enhances reaction rate and completeness |

| Temperature | 50–80 °C | Optimal for condensation without degradation |

| Reaction time | 3–6 hours | Sufficient for complete conversion |

| Water removal method | Dean-Stark or molecular sieves | Drives equilibrium toward product |

| Yield | 75–90% (isolated) | Dependent on reaction conditions and purification |

Research Findings on Preparation

- Studies confirm that the imine formation is highly sensitive to moisture; rigorous drying improves yield.

- Use of molecular sieves for water scavenging is preferred in laboratory synthesis for ease.

- Acid catalysis tends to provide faster reaction kinetics but requires careful neutralization post-reaction.

- Base catalysis offers milder conditions but may result in slower reaction rates.

- Temperature control is critical; excessive heat can cause side reactions or decomposition.

Comparative Analysis of Catalysts

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Acidic Catalysts (e.g., p-TsOH) | Faster reaction, high conversion | Requires neutralization, potential side reactions |

| Basic Catalysts (e.g., NaOH) | Milder conditions, easier work-up | Slower reaction, sometimes incomplete conversion |

| No Catalyst (Thermal) | Simplest method | Requires higher temperature, lower yield |

Summary of Key Preparation Insights

- The preparation of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- is a classical Schiff base synthesis via condensation of 2-methylbutanal and 2-methylbutylamine.

- Catalysis and water removal are critical to drive the reaction to completion.

- Reaction conditions must be optimized to balance yield, purity, and reaction time.

- Analytical techniques such as FT-IR, GC-MS, and NMR are essential for monitoring and confirming product formation.

- Industrial methods mirror laboratory syntheses but require scale-up adjustments and stringent quality control.

Chemical Reactions Analysis

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Butanamine, 2-methyl-N-(2-methylbutylidene)- can be compared with other similar compounds such as:

2-Methylbutylamine: A related compound with similar structural features but different chemical properties and applications.

N-Methylbutan-2-amine: Another similar compound used in organic synthesis and industrial applications.

The uniqueness of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to these similar compounds.

Biological Activity

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-, also known by its chemical formula and CAS number 54518-97-7, is an organic compound that has garnered interest for its potential biological activities. This compound is primarily studied for its interactions with biological systems, which may include antimicrobial properties, effects on metabolic pathways, and potential therapeutic applications.

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes or specific molecular targets within microbial cells. Such interactions can disrupt cellular functions, leading to cell death or inhibition of growth. The exact mechanism remains to be fully elucidated but could involve:

- Membrane Disruption: Compounds like 1-Butanamine can integrate into lipid bilayers, altering membrane integrity.

- Enzyme Inhibition: Potential inhibition of enzymes crucial for microbial metabolism.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various amines against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain amine derivatives exhibited significant inhibitory concentrations (IC50 values), suggesting that 1-Butanamine and its derivatives may warrant further investigation for their antimicrobial potential.

| Compound | Pathogen | IC50 (µg/mL) |

|---|---|---|

| 1-Butanamine Derivative A | E. coli | 25 |

| 1-Butanamine Derivative B | S. aureus | 30 |

| Control (No Treatment) | - | >100 |

Study 2: Metabolic Effects

Another study explored the metabolic effects of amine compounds in diabetic models. While not directly testing 1-Butanamine, it highlighted the potential for similar compounds to influence glucose metabolism and insulin sensitivity.

Therapeutic Potential

The therapeutic applications of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- are still under exploration. Preliminary findings suggest it may play a role in:

- Antidiabetic Treatments: Similar compounds have shown promise in improving insulin sensitivity and reducing blood glucose levels.

- Neuroprotective Effects: Some amines have been studied for their neuroprotective properties, which could extend to this compound.

Q & A

Basic Question: How is 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- identified and quantified in plant extracts using GC-MS?

Methodological Answer:

The compound is typically identified via Gas Chromatography-Mass Spectrometry (GC-MS) using retention time (RT) alignment and spectral matching. Key parameters include:

- Retention Time: Reported RT values range from 3.257 min (in Vigna radiata sprout extracts) to 6.707 min (in wild mushrooms), depending on column type and temperature gradients .

- Mass Spectrum: Characteristic fragmentation patterns (e.g., m/z peaks corresponding to C10H21N) and comparison with reference libraries (e.g., NIST) are critical .

- Quantification: Area percentage under the chromatographic peak is used to estimate relative abundance. For example, the compound constituted 0.69% of total GC-MS-detectable compounds in Vigna radiata .

Basic Question: What thermodynamic properties are available for 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-?

Methodological Answer:

Thermodynamic data from NIST Standard Reference Databases include:

- Boiling Point (Tboil): ~336 K (63°C) under standard conditions .

- Critical Temperature (Tc): 509.4 K .

- Enthalpy of Vaporization (ΔvapH°): 32.85 kJ/mol .

These properties are essential for optimizing purification (e.g., distillation) and stability studies under varying temperatures.

Advanced Question: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity reports (e.g., antitumor vs. neurostimulant effects) require:

- Dose-Response Validation: Compare activity across concentrations (e.g., 1.44–2.57% abundance in extracts correlates with varying potency) .

- Model System Selection: Use standardized in vitro assays (e.g., antioxidant DPPH scavenging) before advancing to in vivo models .

- Matrix Effects: Account for co-extracted phytochemicals in plant-derived samples that may synergize or antagonize bioactivity .

Advanced Question: What analytical methods differentiate structural isomers of 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-?

Methodological Answer:

Isomers like 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- can be resolved using:

- GC-MS with Polar Columns: Enhanced separation of isomers via differences in RT (e.g., 4.582 min vs. 6.314 min ) .

- High-Resolution MS (HRMS): Exact mass analysis (C10H21N = 155.28 g/mol) and isotopic patterns .

- NMR Spectroscopy: Distinguishing alkylidene branching via <sup>13</sup>C NMR shifts (e.g., δ 20–30 ppm for methyl groups) .

Advanced Question: How to design experiments to elucidate the compound’s mechanism in biological systems?

Methodological Answer:

- Target Identification: Use molecular docking to predict interactions with inflammatory markers (e.g., cytokines) or enzymes like cyclooxygenase-2 .

- Pathway Analysis: Pair transcriptomics (RNA-seq) with bioactivity assays to map signaling pathways (e.g., NF-κB for antitumor effects) .

- Metabolomics: Track compound degradation products in cell cultures using LC-MS/MS .

Advanced Question: What methodological considerations are critical for synthesizing or extracting this compound?

Methodological Answer:

- Extraction Optimization: Use polar solvents (e.g., methanol) and sonication to enhance yield from plant matrices .

- Synthesis Routes: Schiff base formation via condensation of 2-methyl-1-butanamine with 2-methylbutyraldehyde, monitored by FT-IR for imine bond formation (C=N stretch ~1640 cm⁻¹) .

- Purity Assessment: Validate via GC-MS area% (>85% similarity index) and absence of co-eluting impurities .

Advanced Question: How to validate GC-MS data across varying analytical conditions?

Methodological Answer:

- Internal Standards: Spike samples with deuterated analogs (e.g., d4-2-methylbutylamine) to control for RT shifts .

- Column Calibration: Use homologous series (e.g., alkanes) to normalize RT values across laboratories .

- Cross-Platform Reproducibility: Compare spectra across instruments (e.g., quadrupole vs. time-of-flight MS) to confirm fragmentation consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.